molecular formula C15H12N2O2 B3045495 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1087-99-6

3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B3045495
M. Wt: 252.27 g/mol
InChI Key: YLPSMOASZOZCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05539114

Procedure details

A solution of p-tolyl isocyanate (133.2 g, 1.00 mol) in xylene (300 ml) is metered at room temperature into a solution of ethyl anthranilate (165.2 g, 1.00 mol) in xylene (600 ml). After addition is complete, the mixture is stirred at 90° C. for 2.5 hours. 18.0 ml of a 30% strength solution of methanolic sodium methoxide (0.10 mol) are metered in and the mixture is stirred at 90° C. for a further 2 hours, ethanol and methanol being distilled off. After cooling, the product is filtered off with suction and washed with 3×75 ml of xylene. The xylene-moist precipitate is treated with dilute hydrochloric acid and the residual xylene is removed by azeotropic distillation. The product is then filtered off with suction, washed with water and dried. 233.0 g of 3-(4-tolyl)-2,4(1H,3H)-quinazolinedione (yield 92.4% of theory) of melting point 267° C. (lit 265° to 266° C.) are obtained.
Quantity
133.2 g
Type
reactant
Reaction Step One
Quantity
165.2 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([N:7]=[C:8]=[O:9])=[CH:3][CH:2]=1.[C:11](OCC)(=[O:19])[C:12]1[C:13](=[CH:15][CH:16]=[CH:17][CH:18]=1)[NH2:14].C[O-].[Na+]>C1(C)C(C)=CC=CC=1>[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([N:7]2[C:11](=[O:19])[C:12]3[C:13](=[CH:15][CH:16]=[CH:17][CH:18]=3)[NH:14][C:8]2=[O:9])=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
133.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)N=C=O)C
Step Two
Name
Quantity
165.2 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OCC
Name
Quantity
600 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
sodium methoxide
Quantity
0.1 mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 90° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
is stirred at 90° C. for a further 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
ethanol and methanol being distilled off
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the product is filtered off with suction
WASH
Type
WASH
Details
washed with 3×75 ml of xylene
ADDITION
Type
ADDITION
Details
The xylene-moist precipitate is treated with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the residual xylene is removed by azeotropic distillation
FILTRATION
Type
FILTRATION
Details
The product is then filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)N1C(NC2=CC=CC=C2C1=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 233 g
YIELD: PERCENTYIELD 92.4%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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